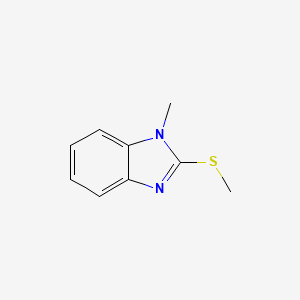

1-Methyl-2-methylthiobenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Methyl-2-methylthiobenzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .

Synthesis Analysis

A green approach for the synthesis of 1-methyl-2-(alkylthio)-1H-benzimidazoles has been developed from N-methyl-2-mercaptobenzimidazole by reaction with an alkylating agent by physical grinding or by using green solvent like PEG-600 or by using micro-wave irradiation technique .

Chemical Reactions Analysis

Benzimidazole, the core structure of “this compound”, is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry . The exact chemical reactions involving “this compound” would depend on the specific conditions and reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

1-Methyl-2-methylthiobenzimidazole derivatives have been evaluated for their anticholinesterase activity. For instance, a study synthesized various benzimidazole derivatives bearing dithiocarbamate moiety. Among them, a specific compound (1-methyl-2{2’[(N,Ndimethylaminothiocarbamoylthio)-acetyl]}benzimidazole) demonstrated promising in vitro anticholinesterase activity, indicating potential therapeutic applications in conditions where cholinesterase inhibition is beneficial (Mohsen, 2014).

Cyclooxygenase and Lipoxygenase Enzyme Inhibition

Benzimidazole-thiazole hybrids, including 2-methylthiobenzimidazole derivatives, have been studied for their effect on cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes. Some of these hybrids showed significant inhibition of COX-2 and potent 15-LOX inhibitory activity, suggesting potential anti-inflammatory applications (Maghraby et al., 2020).

Antitumor Properties

Research into benzimidazole derivatives, including this compound, has indicated potential antitumor activity. For example, novel benzothiazole, benzimidazole, and benzoxazole derivatives have been synthesized and evaluated for their anticancer properties. Preliminary in vitro evaluations suggest that these compounds might represent a new class of anticancer agents, warranting further studies (Xiang et al., 2012).

Corrosion Inhibition

Benzimidazole derivatives like 2-methylbenzimidazole have been theoretically studied for their potential as corrosion inhibitors. Properties relevant to their action as corrosion inhibitors, such as electron transfer fractions and global hardness, were calculated, correlating well with experimental data (Obot & Obi-Egbedi, 2010).

Antiviral Activity

Some benzimidazole-coumarin conjugates have demonstrated activity against the hepatitis C virus. This includes 2-[(6'-bromocoumarin-3'-yl)methylenethio]-5-fluorobenzimidazole and its derivatives, showing potential as novel antiviral agents (Hwu et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-2-methylsulfanylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOHRQAMBKXWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)

![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)

![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)

![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)